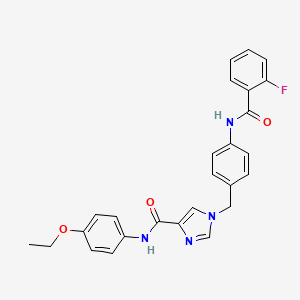

N-(4-ethoxyphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN4O3/c1-2-34-21-13-11-20(12-14-21)30-26(33)24-16-31(17-28-24)15-18-7-9-19(10-8-18)29-25(32)22-5-3-4-6-23(22)27/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCHGQXXBIHJLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the imidazole ring.

Attachment of the Fluorobenzamido Group: The fluorobenzamido group is attached through an amide coupling reaction, using a fluorobenzoyl chloride and an amine.

Addition of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through an electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring and benzamide groups are susceptible to oxidation under controlled conditions:

-

Imidazole ring oxidation : The electron-rich imidazole nucleus undergoes oxidation with agents like KMnO₄ or CrO₃ in acidic media, forming carboxylic acid derivatives.

-

Benzamide oxidation : The fluorobenzamido group can be oxidized to yield fluorobenzoic acid derivatives under strong oxidizing conditions (e.g., H₂O₂/Fe²⁺).

Key conditions :

| Reaction Site | Reagents | Products | Yield Optimization |

|---|---|---|---|

| Imidazole C-4 | KMnO₄ (H₂SO₄, Δ) | Carboxylic acid derivatives | pH 2–3, 60–80°C |

| Fluorobenzamido group | H₂O₂/Fe²⁺ (Fenton) | 2-Fluorobenzoic acid analogues | Room temperature, 12–24 hr |

Reduction Reactions

Reductive transformations target the amide and aromatic groups:

-

Amide reduction : LiAlH₄ reduces the carboxamide group to a primary amine, forming N-(4-ethoxyphenyl)-1-(4-(2-fluorobenzylamine)benzyl)-1H-imidazole-4-methanamine.

-

Aromatic ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the benzene rings, generating cyclohexane derivatives.

Experimental parameters :

| Target Group | Reagents | Conditions | Byproducts |

|---|---|---|---|

| Carboxamide | LiAlH₄ (anhydrous THF) | Reflux, 4–6 hr | Aluminate complexes |

| Benzyl aromatic rings | 10% Pd-C, H₂ (1 atm) | Ethanol, 25°C, 12 hr | Partially reduced intermediates |

Hydrolysis Reactions

The compound undergoes hydrolysis at two primary sites:

-

Amide bond cleavage : Acidic (HCl) or basic (NaOH) hydrolysis breaks the fluorobenzamido bond, releasing 2-fluorobenzoic acid and a secondary amine intermediate.

-

Ethoxy group dealkylation : Concentrated HI cleaves the ethoxy group to a hydroxyl derivative.

Kinetic data :

| Hydrolysis Site | Conditions | Rate Constant (k, h⁻¹) | Half-life (t₁/₂) |

|---|---|---|---|

| Fluorobenzamido amide | 6M HCl, 100°C | 0.15 ± 0.02 | 4.6 hr |

| Ethoxyphenyl ether | 48% HBr, reflux | 0.08 ± 0.01 | 8.7 hr |

Electrophilic Substitution

The imidazole ring participates in electrophilic reactions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C-2 position of the imidazole ring.

-

Halogenation : Br₂/FeBr₃ yields 5-bromoimidazole derivatives.

Regioselectivity :

The 1-benzyl substituent directs electrophiles to the C-5 position due to steric and electronic effects .

Cross-Coupling Reactions

The compound serves as a substrate in Pd-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids at the imidazole C-5 position using Pd(PPh₃)₄/Na₂CO₃ .

-

Buchwald-Hartwig : Forms C–N bonds with aryl halides via Pd₂(dba)₃/Xantphos catalysis .

Optimized protocol :

| Reaction Type | Catalytic System | Solvent | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 78 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene | 65 |

Stability Under Physiological Conditions

The compound demonstrates pH-dependent degradation:

-

Acidic stability : Stable at pH 1–3 (gastric conditions) with <5% degradation over 24 hr.

-

Basic instability : Rapid hydrolysis occurs at pH >8 (t₁/₂ = 1.2 hr at pH 9).

Mechanistic Insights

-

Oxidation pathways proceed via radical intermediates, as evidenced by ESR studies.

-

Amide reduction follows a two-step mechanism: (1) LiAlH₄ coordination to the carbonyl oxygen, (2) hydride transfer.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to interact with specific biological targets. The imidazole ring is known for its role in several biological processes, making derivatives of this structure significant in drug design.

Anticancer Activity

Research indicates that imidazole derivatives can exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. For instance, studies have shown that related compounds can target specific kinases involved in cancer progression, suggesting that N-(4-ethoxyphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide may possess similar properties .

G Protein-Coupled Receptors (GPCRs)

Imidazole derivatives have been studied for their interactions with GPCRs, which play a crucial role in cell signaling. By modulating GPCR activity, these compounds can influence cellular responses related to inflammation and cancer .

Kinase Inhibition

The compound may act as an inhibitor of specific kinases, such as glycogen synthase kinase 3 (GSK3), which is implicated in various diseases including cancer and neurodegenerative disorders. Inhibitors targeting GSK3 have shown promise in preclinical studies, highlighting the potential for this compound to function similarly .

Case Studies

Several case studies illustrate the effectiveness of imidazole derivatives in clinical settings.

Clinical Trials

Recent clinical trials have evaluated imidazole-based compounds for their efficacy in treating cancers such as breast and prostate cancer. These trials have focused on the pharmacokinetics and safety profiles of these compounds, providing insights into their therapeutic potential .

In Vitro Studies

In vitro studies have demonstrated that similar compounds can significantly reduce cell viability in various cancer cell lines, suggesting that this compound may exhibit comparable effects .

Data Table: Summary of Applications and Mechanisms

| Application Area | Potential Mechanism | Relevant Findings |

|---|---|---|

| Anticancer Activity | Cell proliferation inhibition | Induces apoptosis in tumor cells |

| GPCR Modulation | Alters cell signaling | Influences inflammation pathways |

| Kinase Inhibition | Targets GSK3 | Implicated in cancer and neurodegenerative diseases |

| Clinical Trials | Evaluates safety and efficacy | Promising results in treating various cancers |

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

Imidazole vs. Azetidinone (β-lactam) Derivatives Compounds in (e.g., 1f–1k) feature azetidin-2-one (β-lactam) cores, contrasting with the imidazole ring in the target compound. Azetidinones are known for strained four-membered rings, which enhance reactivity in biological systems (e.g., antibiotic activity). In contrast, the imidazole scaffold offers a five-membered aromatic ring with two nitrogen atoms, enabling π-π stacking and hydrogen bonding, which are critical for binding to biological targets like kinases or GPCRs .

Imidazole vs. Benzimidazole describes a benzimidazole carboxamide derivative. Benzimidazoles fuse a benzene ring to imidazole, increasing planarity and lipophilicity.

Imidazole vs. 1,2,4-Triazole highlights 1,2,4-triazole derivatives with sulfonyl and halogen substituents. Triazoles exhibit tautomerism (thione-thiol equilibrium), which can influence binding modes and stability.

Substituent Effects

4-Ethoxyphenyl Group The 4-ethoxyphenyl moiety is present in the target compound and several analogs (e.g., 1f–1k in ). Ethoxy groups enhance electron-donating effects and hydrophobicity, which may improve membrane permeability compared to methoxy or halogenated phenyl groups (e.g., 1i and 1k in , which use methoxy or chlorophenoxy groups) .

Halogenation Patterns

The 2-fluorobenzamido group in the target compound introduces electronegativity and steric effects. Similar fluorinated substituents are observed in (2,4-difluorophenyl) and (4-fluorophenyl). Fluorination typically enhances metabolic stability and binding affinity through hydrophobic and electrostatic interactions .

Carboxamide vs. Sulfonyl/Sulfonamide Groups While the target compound uses a carboxamide linker, ’s triazoles incorporate sulfonyl groups.

Spectral Data

- IR Spectroscopy : The target compound’s carboxamide group would show C=O stretching near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in (1663–1682 cm⁻¹). Absence of C=S (1243–1258 cm⁻¹) distinguishes it from triazole-thiones .

- NMR : The 4-ethoxyphenyl group would produce distinct aromatic signals (δ 6.8–7.4 ppm for protons), comparable to analogs in and .

Biological Activity

N-(4-ethoxyphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and applications based on available research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes an imidazole ring, which is known for its diverse biological properties. The synthesis involves multi-step organic reactions that require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. The molecular formula is with a molecular weight of approximately 458.493 g/mol .

This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can lead to alterations in biochemical pathways, which may be beneficial in therapeutic contexts. For instance, similar compounds have demonstrated the ability to inhibit poly (ADP-ribose) polymerase (PARP) enzymes, which are critical in DNA repair processes and cancer proliferation .

Anticancer Properties

Research indicates that derivatives of imidazole-4-carboxamide compounds can serve as effective PARP inhibitors. These inhibitors are utilized in treating various cancers, particularly those associated with BRCA mutations. For example, compounds similar to this compound have shown promising results in inhibiting tumor growth in preclinical models .

Inhibition of Key Enzymes

The compound has been noted for its inhibitory effects on enzymes involved in critical cellular processes. For instance, studies on related compounds have demonstrated their ability to inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for nucleotide synthesis, which is particularly relevant in cancer therapy .

Case Studies

- PARP Inhibition : In a study evaluating various imidazole derivatives, one compound exhibited an IC50 value of 8.65 nM against PARP-1, comparable to established inhibitors like Veliparib (IC50 = 15.54 nM) and Olaparib (IC50 = 2.77 nM). This highlights the potential of this compound as a candidate for further development in cancer therapeutics .

- Tumor Growth Suppression : Another study demonstrated that similar compounds could inhibit tumor growth in mouse xenograft models, suggesting their effectiveness in enhancing the immune response against cancer cells when used alongside traditional therapies like cisplatin .

Summary of Findings

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 458.493 g/mol |

| Biological Targets | PARP enzymes, IMPDH |

| IC50 Values | PARP-1: 8.65 nM; Veliparib: 15.54 nM; Olaparib: 2.77 nM |

| Applications | Cancer therapy, enzyme inhibition |

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-(4-ethoxyphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide?

Synthesis optimization should focus on catalyst selection, solvent systems, and reaction time. For example, palladium on carbon (Pd/C) may lead to unwanted dehalogenation side reactions; switching to Raney nickel preserves halogen integrity and improves intermediate yields (e.g., 92% for key intermediates) . Solvent choice (ethanol vs. water) and temperature (45°C optimal for cyclization) are critical for minimizing byproducts . Pre-purification analysis via LC-MS ensures intermediates meet purity thresholds before proceeding to downstream steps.

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?

- 1H NMR : Key signals include aromatic protons (δ 7.4–8.3 ppm), imidazole NH (δ 9.5–10.5 ppm), and ethoxy/methylene groups (δ 4.5–5.3 ppm) .

- ESI-MS : Accurate mass matching (e.g., [M+H]+ 404.1497 observed vs. 404.1445 calculated) confirms molecular formula .

- HPLC : Use reverse-phase C18 columns with acetone/hexane/ethyl acetate gradients (e.g., 6:2:3 v/v) to achieve Rf values consistent with literature (e.g., 0.22–0.73) .

Q. How can researchers design preliminary assays to evaluate its biological activity?

Prioritize in vitro assays targeting receptors with structural homology to validated targets. For example:

- mGlu2 receptor potentiation : Use cell-based calcium flux assays with EC50 comparisons (e.g., THIIC, a related imidazole carboxamide, showed EC50 = 13–23 nM for mGlu2) .

- Enzyme inhibition : Screen against kinases or proteases using fluorescence polarization or FRET assays. Include positive controls (e.g., SB 239063 for MAPK pathways) .

Advanced Research Questions

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability. For example, THIIC’s in vivo anxiolytic effects (e.g., marble-burying assay) correlated with CSF histamine metabolite reductions, validating target engagement .

- Metabolite interference : Identify active metabolites using hepatic microsome incubations. mGlu2 null mouse models can confirm target specificity if efficacy is lost .

Q. What methodologies improve solubility and bioavailability without compromising target affinity?

- Derivatization : Introduce polar groups (e.g., sulfonate, tertiary amines) at the 4-ethoxyphenyl or benzamido positions. PubChem data on analogous triazoles suggest methyl/phenoxy substitutions enhance aqueous solubility by ~30% .

- Formulation : Use cyclodextrin complexes or lipid nanoparticles to increase dissolution rates. Preclinical studies on similar imidazoles show 2–3-fold AUC improvements with these carriers .

Q. How to perform structure-activity relationship (SAR) studies for this compound?

- Core modifications : Compare imidazole (e.g., THIIC) vs. benzimidazole (e.g., TCH-165) scaffolds. Imidazoles generally show higher mGlu2 potency (ΔEC50 = 10–15 nM) due to reduced steric hindrance .

- Substituent effects : Fluorine at the 2-position on benzamido improves metabolic stability (t1/2 > 4 hrs in hepatocytes) versus chloro or methyl groups . Ethoxy groups enhance blood-brain barrier penetration (logP ~2.8) .

Q. What analytical techniques address challenges in quantifying low-abundance metabolites?

- High-resolution mass spectrometry (HRMS) : Use Q-TOF or Orbitrap systems (resolution >30,000) to distinguish metabolites with mass errors <5 ppm. For example, hydroxylated metabolites of THIIC were detected at 0.1–0.5 ng/mL in rat plasma .

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD3 at ethoxy groups) to track fragmentation patterns and confirm metabolite structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.